An In-Depth Technical Guide to 2-Bromo-6-(furan-2-ylmethoxy)-pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Bromo-6-(furan-2-ylmethoxy)-pyridine: Synthesis, Properties, and Applications
Abstract: 2-Bromo-6-(furan-2-ylmethoxy)-pyridine is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity and potential applications. By integrating insights from established chemical principles and contemporary research, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Heterocyclic scaffolds are the bedrock of modern medicinal chemistry. Among these, pyridine and furan rings are particularly prominent due to their presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Pyridine derivatives, for instance, are found in drugs targeting a wide array of conditions, including cancer and central nervous system disorders.[1][3] The title compound, 2-Bromo-6-(furan-2-ylmethoxy)-pyridine, merges these two important pharmacophores through a stable ether linkage. The bromine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle for introducing further molecular complexity, making this compound a valuable building block for creating diverse chemical libraries. This guide aims to provide a thorough technical overview of this key intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.
Section 1: Physicochemical and Structural Properties
1.1. Chemical Structure
The molecule consists of three key components:
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A Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The electron-withdrawing nature of the nitrogen atom influences the ring's reactivity.
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A Bromo Substituent: Located at the C2 position, this halogen is an excellent leaving group in various cross-coupling reactions.
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A Furan-2-ylmethoxy Group: An ether linkage connects a furan ring via a methylene bridge to the C6 position of the pyridine. This group can influence the molecule's solubility, conformation, and biological interactions.
1.2. Physicochemical Data Summary
The properties of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine are summarized in the table below. These values are critical for planning reactions, purification, and for understanding the compound's behavior in different environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [4] |
| Molecular Weight | 254.08 g/mol | [4] |
| CAS Number | 1065484-89-0 | [4] |
| Appearance | White to yellow to light brown solid | [5] |
| Boiling Point | 313.9 ± 32.0 °C (Predicted) | [4] |
| Density | 1.527 g/cm³ (Predicted) | [4] |
| pKa | -0.90 ± 0.12 (Predicted) | [4] |
Section 2: Synthesis and Mechanism
2.1. Retrosynthetic Analysis
The most logical and efficient approach to synthesizing 2-Bromo-6-(furan-2-ylmethoxy)-pyridine is through a Williamson ether synthesis. This involves the reaction of an alkoxide with a suitable alkyl halide.[6][7] In this case, the alkoxide can be generated from furfuryl alcohol, which then displaces a bromine atom from 2,6-dibromopyridine in a nucleophilic aromatic substitution (SNA_r) reaction. This strategy is favored due to the high reactivity of the C2 and C6 positions on the pyridine ring towards nucleophilic attack and the commercial availability of the starting materials.
2.2. Recommended Synthetic Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Materials and Reagents:
-
2,6-Dibromopyridine
-
Furfuryl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add furfuryl alcohol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the alcohol. The concentration is typically maintained at 0.5 M with respect to the limiting reagent.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Causality Note: The portion-wise addition and cooling are crucial to control the exothermic reaction and the evolution of hydrogen gas. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium furfuryl alkoxide.
-
Nucleophilic Substitution: In a separate flask, dissolve 2,6-dibromopyridine (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the alkoxide solution at 0 °C. Causality Note: Using a slight excess of the dibromopyridine helps to drive the reaction to completion and minimizes the formation of the di-substituted product.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-6-(furan-2-ylmethoxy)-pyridine as a solid.
2.3. Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine.
Section 3: Chemical Reactivity and Derivatization
The synthetic utility of 2-Bromo-6-(furan-2-ylmethoxy)-pyridine stems from the reactivity of the C-Br bond. This site is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents.
3.1. Key Transformation Pathways
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Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds.[8][9] Reacting the title compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base allows for the synthesis of a diverse range of 2-aryl-6-(furan-2-ylmethoxy)-pyridines. These structures are of high interest in medicinal chemistry.[10][11]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromopyridine with primary or secondary amines. This is a key transformation for accessing libraries of substituted aminopyridines, which are common motifs in bioactive molecules.[12]
-
Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne to form a C-C triple bond. The resulting alkynylpyridines are versatile intermediates that can undergo further transformations.
-
Other Couplings: Other palladium-catalyzed reactions such as Stille (with organostannanes), Heck (with alkenes), and cyanation (with cyanide salts) are also feasible, further expanding the synthetic possibilities.
3.2. Reactivity Map
This diagram visualizes the primary reaction pathways for derivatization.
Caption: Key cross-coupling reactions of the title compound.
Section 4: Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring (typically in the 6.5-7.8 ppm range), the furan ring (around 6.3-7.4 ppm), and the methylene bridge (a singlet around 5.4 ppm). |
| ¹³C NMR | Resonances for the carbons of the pyridine and furan rings, as well as the methylene carbon. The carbon bearing the bromine atom will be significantly shifted. |
| Mass Spec (ESI) | A molecular ion peak [M+H]⁺ at m/z 254/256, showing the characteristic isotopic pattern for a monobrominated compound. |
| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the ether linkage, as well as aromatic C-H and C=C/C=N stretching vibrations. |
Section 5: Applications in Research and Development
The structural motifs within 2-Bromo-6-(furan-2-ylmethoxy)-pyridine make it a highly valuable scaffold in drug discovery and materials science.
-
Medicinal Chemistry Scaffold: The ability to easily derivatize the 2-position allows for the rapid generation of libraries of compounds for screening against various biological targets. Pyridine and furan moieties are known to interact with a wide range of enzymes and receptors.[2][13] The combination of these rings in a single molecule provides a unique chemical space to explore for novel therapeutic agents, with potential applications as anticancer, antiviral, or anti-inflammatory drugs.[3][14]
-
Synthesis of Bioactive Molecules: This compound can serve as a key intermediate in the total synthesis of more complex natural products or designed bioactive molecules. The furan moiety can also act as a diene in Diels-Alder reactions, opening up pathways to complex polycyclic structures.
-
Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the construction of metal-organic frameworks (MOFs). The specific substitution pattern of this molecule could be exploited to create novel materials with interesting electronic or catalytic properties.
Section 6: Safety and Handling
2-Bromo-6-(furan-2-ylmethoxy)-pyridine should be handled with standard laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As with many halogenated organic compounds, it should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Bromo-6-(furan-2-ylmethoxy)-pyridine is a strategically important building block that combines the desirable features of both pyridine and furan heterocycles. Its straightforward synthesis and the versatile reactivity of the C-Br bond make it an invaluable tool for chemists in both academic and industrial research. The insights and protocols provided in this guide are intended to facilitate its use in the development of novel pharmaceuticals and advanced materials.
References
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